molecular formula C13H10ClNO4S B2695602 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid CAS No. 380431-08-3

4-[(2-chlorophenyl)sulfamoyl]benzoic Acid

Cat. No. B2695602
CAS RN: 380431-08-3
M. Wt: 311.74
InChI Key: IPRDDGKFEQMAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chlorophenyl)sulfamoyl]benzoic Acid, also known as 4-carboxybenzenesulfonamide, is a sulfonamide derivative of benzoic acid . It has a molecular formula of C13H10ClNO4S .


Synthesis Analysis

This compound is used as a crosslinking reagent in organic synthesis . It is used to synthesize 4-sulfamoylbenzoyl chloride and isocyanate derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 311.741 Da . The structure includes a benzoic acid moiety and a sulfamoyl group attached to a chlorophenyl group .

Scientific Research Applications

Chemical Synthesis and Reactivity

4-[(2-chlorophenyl)sulfamoyl]benzoic acid has been explored in chemical synthesis, demonstrating its utility in creating a variety of chemical compounds. For instance, it has been used in the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, highlighting its reactivity towards sulfur- and oxygen-containing nucleophiles. This synthesis showcases the compound's potential in creating diverse chemical structures under varying conditions, such as basic or acidic media (Pouzet et al., 1998).

Inhibition of Carbonic Anhydrase

A significant area of research involving this compound is its role in inhibiting carbonic anhydrase, a critical enzyme in various biological processes. Studies have shown that derivatives of this compound can effectively inhibit carbonic anhydrase isozymes, such as CA I, II, VII, and IX, making it a potential candidate for various therapeutic applications. The inhibition efficiency has been demonstrated in studies involving both human and pathogenic bacterial and fungal carbonic anhydrases, indicating a wide range of potential applications in medicinal chemistry and pharmacology (Abdoli et al., 2018).

Photolytic Decomposition

Research has also explored the photolytic decomposition of compounds related to this compound. Studies have shown that related compounds, such as indapamide, undergo photolytic decomposition, yielding various products, including derivatives of this compound. This research provides insights into the stability and degradation pathways of these compounds under specific environmental conditions, which is crucial for understanding their environmental impact and behavior (Davis et al., 1979).

Structural Analysis and Molecular Interactions

Structural analysis of this compound and its derivatives has been conducted to understand their molecular interactions and properties. Research in crystallography and thermodynamics has provided insights into the stability, solubility, and interaction mechanisms of these compounds. This knowledge is vital for designing and developing new pharmaceuticals and chemicals with desired properties (Siddiqui et al., 2008).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-[(2-chlorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-11-3-1-2-4-12(11)15-20(18,19)10-7-5-9(6-8-10)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRDDGKFEQMAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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